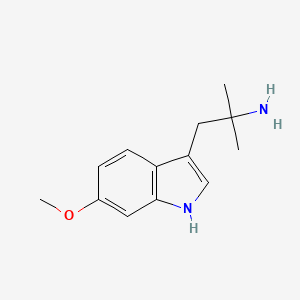

1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2,14)7-9-8-15-12-6-10(16-3)4-5-11(9)12/h4-6,8,15H,7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJYPBFBHNOTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=CC(=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-29-5 | |

| Record name | 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Characteristics of 1 6 Methoxy 1h Indol 3 Yl 2 Methylpropan 2 Amine

The fundamental properties of this specific indole (B1671886) derivative are outlined below.

Interactive Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Monoisotopic Mass | 218.1419 Da |

| InChI | InChI=1S/C13H18N2O/c1-13(2,14)7-9-8-15-12-6-10(16-3)4-5-11(9)12/h4-6,8,15H,7,14H2,1-3H3 |

| SMILES | CC(C)(CC1=CNC2=C1C=CC(=C2)OC)N |

Data sourced from PubChem.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine are not extensively detailed in the scientific literature, a plausible route can be inferred from established indole (B1671886) chemistry. A common method for preparing α,α-dimethyltryptamines involves a multi-step process.

A likely pathway would begin with 6-methoxy-1H-indole as the starting material. This precursor would undergo a Friedel-Crafts acylation reaction with isobutyryl chloride, catalyzed by a Lewis acid, to yield the ketone intermediate, 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-1-one. The final step would be the conversion of this ketone to the primary amine. This transformation is typically achieved through reductive amination, where the ketone is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride) to produce the target compound, this compound.

Biological and Pharmacological Context

Direct pharmacological and mechanistic studies on 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine are not available in the current body of scientific literature. Therefore, its specific receptor binding profile and functional activity have not been characterized. However, its structural similarity to other alpha-methylated tryptamines allows for a discussion of the known biological activities of related analogs to provide a research context.

The metabolism of related tryptamines has been shown to proceed through pathways including hydroxylation of the indole (B1671886) ring and subsequent glucuronide conjugation. nih.gov It is critical to note, however, that these activities are of related compounds, and the specific pharmacological profile of this compound remains to be experimentally determined.

Interactive Data Table: Pharmacological Activities of Related Tryptamine (B22526) Analogs

| Compound | Primary Mechanism(s) of Action | Known Biological Targets |

|---|---|---|

| Alpha-methyltryptamine (AMT) | Monoamine Oxidase (MAO) Inhibition; Serotonin (B10506) Receptor Agonism | MAO-A, 5-HT2A Receptor |

| 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) | Serotonin Receptor Agonism | 5-HT2A Receptor, Serotonin Transporter |

| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | Serotonin Receptor Agonism; Serotonin Transporter (SERT) Inhibition | 5-HT1A, 5-HT2A, 5-HT2C Receptors; SERT |

This table provides context based on structurally similar compounds and does not represent data for this compound. researchgate.net

Synthetic Methodologies for this compound and Analogous Indole Structures

The synthesis of this compound involves the construction of a substituted indole core followed by the introduction of a specific side chain at the C3 position. The methodologies for achieving this can be broadly categorized into strategies for building the indole nucleus and techniques for its regioselective functionalization.

Structure Activity Relationship Sar Studies of 1 6 Methoxy 1h Indol 3 Yl 2 Methylpropan 2 Amine and Its Analogs

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

Substitutions on the indole ring of tryptamine (B22526) derivatives, the parent structure of 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine, are known to significantly modulate their pharmacological profiles. The position and nature of the substituent can drastically alter receptor binding affinity, selectivity, and functional activity.

In the broader class of indolealkylamines, substitutions at various positions of the indole nucleus have been extensively studied. For instance, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the introduction of electron-withdrawing groups like chloro and trifluoro groups on the indole framework was explored for its impact on antimicrobial and antitubercular activities. researchgate.net Similarly, for indole derivatives targeting the serotonin (B10506) transporter, a C-5 substitution on the indole ring with halogens such as fluorine or bromine resulted in more potent compounds compared to the unsubstituted analog. nih.gov

Specifically for 6-substituted indole derivatives, research on indole-3-glyoxylamides as antiprion agents has shown that introducing electron-withdrawing substituents at the C-6 position can enhance biological activity by as much as an order of magnitude and improve metabolic stability. researchgate.net This suggests that the electronic properties of the substituent at the C-6 position play a crucial role in the molecule's interaction with its biological target.

While direct SAR studies on various substitutions of this compound are not extensively documented in publicly available literature, the general principles derived from related indole compounds suggest that modifications at positions 4, 5, and 7 would likely lead to significant changes in activity. For example, the introduction of small, lipophilic groups at the C-5 and C-7 positions could enhance membrane permeability and potentially alter receptor interactions. Conversely, bulky substituents might sterically hinder the optimal conformation for binding.

Role of the Methoxy (B1213986) Group at C6 Position on Activity Profiles

The methoxy group at the C-6 position of the indole ring is a key structural feature of this compound. Methoxy-activated indoles are common in many naturally occurring and synthetic bioactive compounds, where this group is known to enhance the reactivity of the indole nucleus. chim.it

In the context of psychoactive tryptamines, the position of the methoxy group is critical. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychoactive agent. nih.gov Studies on melatonin (B1676174) analogs have demonstrated that shifting the methoxy group from the C-5 to the C-6 position, as seen in 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives, can result in compounds that retain a high affinity for the melatonin receptor, similar to melatonin itself. nih.gov This indicates that the C-6 position is a favorable location for a methoxy substituent for certain biological targets.

The methoxy group at C-6 can influence the molecule's properties in several ways:

Electronic Effects: As an electron-donating group, it increases the electron density of the indole ring, which can modulate the pKa of the indole nitrogen and influence hydrogen bonding capabilities.

Metabolic Stability: The methoxy group can influence the metabolic fate of the compound, potentially blocking sites of oxidation and leading to a longer duration of action.

Receptor Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

The specific impact of the 6-methoxy group on the activity profile of this compound would depend on the specific receptor or enzyme it interacts with.

Influence of the Branched Amine Side Chain at C3 Position

The C-3 position of the indole ring is the most common point of attachment for the alkylamine side chain in bioactive tryptamines. The nature of this side chain is a critical determinant of pharmacological activity. In this compound, the side chain is a 2-methylpropan-2-amine, which is an α,α-dimethylated ethylamine (B1201723) moiety.

Studies on α-alkylated tryptamine derivatives have shown that the degree of alkylation at the α-carbon of the ethylamine side chain significantly affects their activity as monoamine oxidase inhibitors (MAOIs). Among α-methyltryptamine, α-ethyltryptamine, and α,α-dimethyltryptamine, the latter generally exhibited the weakest activity in both the brain and heart. nih.gov This suggests that the steric bulk introduced by two methyl groups at the α-position may be detrimental to the interaction with MAO.

The α,α-dimethyl substitution also sterically hinders the rotation around the bond connecting the side chain to the indole ring, which can lock the molecule into a more rigid conformation. This conformational restriction can either be favorable or unfavorable for binding to a specific receptor, depending on the topography of the binding site.

Conformational Requirements for Molecular Recognition and Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. For tryptamine derivatives, the relative orientation of the indole ring and the amine side chain is a key factor in determining receptor affinity and selectivity.

The α,α-dimethyl substitution in the side chain of this compound imposes significant conformational constraints. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Computational studies on cyclized indole derivatives have highlighted the importance of molecular dihedral angles in determining crystal packing and, by extension, intermolecular interactions. acs.org

For psychoactive tryptamines like psilocin, an intramolecular hydrogen bond between the C-4 hydroxyl group and the side-chain amine nitrogen has been shown to be important for its distinct pharmacology. mdpi.com While this compound lacks a hydroxyl group at the C-4 position, the principle that specific conformations are required for biological activity remains. The preferred conformation of the side chain relative to the 6-methoxyindole (B132359) core would be a critical factor for its molecular recognition and binding.

Comparative SAR with Other Indole-Based Bioactive Compounds

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds, including HIV-1 fusion inhibitors, antimicrobial agents, and resistance-modifying agents. A comparative analysis of the SAR of this compound with these other indole-based compounds can provide valuable insights.

Antimicrobial Agents: Many indole derivatives exhibit potent antimicrobial activity. SAR studies of indole-based antimicrobial agents have revealed that the presence of specific functional groups and their positions on the indole ring are crucial. For example, in a series of spiro[indole-3,4'-pyridine] derivatives, certain substitutions led to moderate antibacterial effects against Pseudomonas aeruginosa. mdpi.com The combination of the 6-methoxyindole core with the branched amine side chain in the target compound could potentially confer antimicrobial properties, a hypothesis that would require experimental validation.

In Vitro Biological Activity and Mechanistic Research of 1 6 Methoxy 1h Indol 3 Yl 2 Methylpropan 2 Amine

Receptor Binding and Ligand-Target Interaction Studies

No studies detailing the receptor binding affinity or ligand-target interactions of 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine have been identified in the public domain.

Radioligand Binding Assays for Receptor Affinity

Information regarding radioligand binding assays to determine the receptor affinity profile of this compound is not available.

Biophysical Techniques for Binding Kinetics and Thermodynamics

There are no published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with any biological target.

Enzyme Inhibition or Activation Assays

No data from enzyme inhibition or activation assays for this compound are currently available in scientific literature.

Cell-Based Functional Assays in Specific Biological Systems

There is no available information from cell-based functional assays to describe the biological effects of this compound.

Cellular Signaling Pathway Modulation and Reporter Gene Assays

Research on the modulation of cellular signaling pathways or data from reporter gene assays involving this compound has not been reported.

Phenotypic Screening in Model Organisms for Mechanistic Insights

No phenotypic screening studies in model organisms such as bacterial or fungal cells have been conducted to investigate the mechanistic properties of this compound.

Investigation of Molecular Mechanisms of Action through Omics Approaches (e.g., Proteomics, Transcriptomics)

Currently, there is a lack of published research that has utilized proteomics or transcriptomics to investigate the molecular mechanisms of this compound. Such studies are crucial for a comprehensive understanding of how this compound interacts with biological systems on a global scale.

Proteomics, the large-scale study of proteins, could provide invaluable insights into the compound's mechanism of action by identifying changes in protein expression, post-translational modifications, and protein-protein interactions within cells or tissues upon exposure. This would allow for the identification of specific signaling pathways and cellular processes that are modulated by the compound.

Similarly, transcriptomics, which involves the study of the complete set of RNA transcripts produced by the genome, would reveal how this compound affects gene expression. By analyzing changes in the transcriptome, researchers could identify genes and genetic pathways that are upregulated or downregulated in response to the compound, offering clues about its primary targets and downstream effects.

While in silico studies, such as molecular docking, have been conducted on analogous compounds to predict their binding affinity to specific receptors, this computational data does not replace the comprehensive, systems-level view that experimental omics data provides. The existing literature on related tryptamines primarily focuses on their interactions with serotonin (B10506) receptors. However, without specific proteomics and transcriptomics data for this compound, a detailed and scientifically robust discussion of its molecular mechanisms from an omics perspective is not possible.

In Vitro Biotransformation and Analytical Metabolism Research

Identification of In Vitro Metabolites Using Hepatic Microsomal or Hepatocyte Systems

In vitro metabolism studies are fundamental in identifying the metabolites of a parent compound. nih.gov These studies typically utilize hepatic microsomal or hepatocyte systems, which contain the necessary enzymes for biotransformation. mdpi.comadmescope.com For tryptamine (B22526) derivatives, such as the subject compound, these systems can effectively model phase I and phase II metabolic reactions.

Based on studies of analogous compounds like α-methyltryptamine (α-MT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), several metabolites can be anticipated when 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine is incubated with human liver microsomes or hepatocytes. nih.govresearchgate.net The primary metabolic reactions would likely involve oxidation and conjugation.

Table 1: Potential In Vitro Phase I Metabolites of this compound

| Metabolite Type | Potential Site of Modification | Resulting Structure |

|---|---|---|

| Hydroxylation | Indole (B1671886) ring (e.g., at the 2, 4, 5, or 7-position) | Hydroxylated derivative |

| O-Demethylation | 6-methoxy group | 6-hydroxy derivative |

Table 2: Potential In Vitro Phase II Metabolites of this compound

| Metabolite Type | Conjugation Reaction | Resulting Structure |

|---|---|---|

| O-Glucuronidation | Hydroxylated metabolites | Glucuronide conjugate |

| O-Sulfation | Hydroxylated metabolites | Sulfate conjugate |

Elucidation of Potential Metabolic Pathways and Sites of Biotransformation from In Vitro Data

The data obtained from in vitro studies allow for the elucidation of the compound's metabolic pathways. For this compound, the primary sites of biotransformation are expected to be the methoxy (B1213986) group, the indole ring, and the terminal amine.

The initial phase I metabolism would likely involve cytochrome P450 (CYP) enzymes, leading to the formation of more polar molecules through oxidation. nih.gov Key pathways would include:

Hydroxylation: The indole nucleus is a common site for hydroxylation in tryptamines. nih.gov

O-demethylation: The methoxy group at the 6-position is a likely target for O-demethylation, yielding a phenolic metabolite. nih.gov This is a common metabolic route for methoxylated tryptamines. nih.gov

N-oxidation: The primary amine could undergo oxidation to form an N-oxide metabolite. researchgate.netnih.gov

Following phase I reactions, the newly introduced hydroxyl groups and the existing amine group can undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would further increase the water solubility of the metabolites, preparing them for excretion. nih.gov The expected conjugation pathways are O-glucuronidation and O-sulfation of the hydroxylated metabolites. nih.govresearchgate.net N-glucuronidation of the primary amine is also a possible, though often less common, pathway for tryptamines. nih.gov

Application of Advanced Analytical Techniques for In Vitro Metabolite Profiling (e.g., LC-MS/MS, NMR)

Advanced analytical techniques are indispensable for the separation, identification, and structural elucidation of in vitro metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite profiling due to its high sensitivity and selectivity. news-medical.netsysrevpharm.org

Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its various metabolites in the incubation mixture. sysrevpharm.orgnih.gov

Detection and Identification: Tandem mass spectrometry (MS/MS) allows for the detection of metabolites, often at very low concentrations. nih.govnih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of the metabolites can be proposed. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides definitive structural information. It is particularly useful for unambiguously determining the position of hydroxylation or other modifications on the molecule, which can be challenging to ascertain with MS alone. news-medical.netresearchgate.net

The combination of these techniques provides a comprehensive profile of the in vitro metabolites. Data from LC-MS/MS can rapidly identify potential metabolites, and NMR can then be used to confirm the structures of the most significant or novel metabolites.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-methyltryptamine (α-MT) |

| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

Future Research Directions and Unexplored Academic Avenues for 1 6 Methoxy 1h Indol 3 Yl 2 Methylpropan 2 Amine

Discovery of Novel Biological Targets through High-Throughput Screening of Analog Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets. nih.gov A key future direction for 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine is the creation and screening of a dedicated analog library to identify novel biological targets and potential therapeutic applications.

This strategy involves the systematic chemical modification of the parent molecule at key positions—such as the indole (B1671886) nitrogen, the methoxy (B1213986) group, and the aminopropane side chain—to generate a library of structurally related compounds. This library can then be screened against a wide range of biological assays. The goal of such a campaign is to move beyond known targets of indole-based compounds and uncover entirely new mechanisms of action. nih.gov

| Screening Approach | Description | Potential Outcomes for Analog Library |

| Phenotypic Screening | Involves testing compounds for their effects on whole cells or organisms without a preconceived target. | Identification of analogs that induce desirable cellular changes (e.g., inhibit cancer cell growth, reduce inflammation), leading to subsequent target deconvolution. |

| Target-Based Screening | Assays designed to measure the interaction of compounds with a specific, known protein or enzyme. | Discovery of potent and selective modulators for targets like kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes. |

| Fragment-Based Screening | Utilizes smaller, less complex molecules (fragments) to identify weak but efficient binders to a biological target, which are then optimized into more potent leads. cam.ac.uk | The indole core of the compound could serve as a starting fragment for building inhibitors against challenging targets. |

By employing these HTS strategies, researchers can systematically explore the biologically relevant chemical space around the this compound scaffold. enamine.net This approach facilitates the identification of promising hits that can serve as the foundation for subsequent medicinal chemistry efforts aimed at developing new therapeutic agents. nih.gov

Development of Advanced Chemical Probes for Mechanistic Studies and Target Validation

Once a biological target is identified, understanding its function and validating its role in disease is crucial. Chemical probes—small molecules designed to selectively interact with a specific protein target—are essential tools for this purpose. rjeid.com Developing derivatives of this compound into chemical probes is a significant unexplored avenue.

A high-quality chemical probe must possess several key characteristics, including high potency and selectivity for its intended target. rjeid.com The development process would involve modifying the parent compound to incorporate functional groups that enable target engagement and visualization, without disrupting its binding activity.

| Type of Chemical Probe | Modification Strategy | Application |

| Affinity-Based Probes | Introduction of a reactive group (e.g., photo-affinity label) or a tag (e.g., biotin) for pull-down experiments. | To identify the direct binding partners of the compound within a complex cellular lysate and confirm target engagement. |

| Fluorescent Probes | Conjugation of a fluorophore to a non-critical position on the molecule. | To visualize the subcellular localization of the target protein in living cells using advanced microscopy techniques. |

| Activity-Based Probes | Incorporation of a reactive "warhead" that covalently binds to the active site of an enzyme target. | To profile the activity of specific enzyme families and provide a direct readout of target inhibition in a biological system. |

The creation of such probes from the this compound scaffold would provide invaluable tools for the broader scientific community, enabling detailed mechanistic studies and robust validation of newly discovered biological targets. scispace.com

Integration of Artificial Intelligence and Machine Learning in Predictive Biological Research

The convergence of artificial intelligence (AI) and machine learning (ML) with biology is revolutionizing drug discovery. ibis.org.ir These computational tools can analyze vast datasets to predict the biological activities of molecules, identify structure-activity relationships (SAR), and optimize drug candidates. nih.govmdpi.com

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from other indole derivatives to predict the potential biological targets and pharmacological properties of novel analogs of this compound. nih.gov This allows for the in silico prioritization of compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the indole scaffold, optimized for desired properties such as high binding affinity for a specific target and favorable metabolic stability. mdpi.com

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can identify the key chemical features of the molecule that are critical for its biological activity, guiding the rational design of more potent and selective derivatives. nih.gov

Design of Next-Generation Indole-Derived Research Tools and Molecular Sensors

Beyond therapeutic applications, the unique photophysical properties of the indole ring make it an excellent scaffold for developing molecular sensors and research tools. researchgate.netmdpi.com The indole framework can exhibit noticeable changes in fluorescence or color upon binding to specific ions or molecules, making it ideal for real-time sensing applications. researchgate.netmdpi.com

Future research could focus on repurposing the this compound structure to create novel chemosensors. This would involve chemical modifications to introduce a recognition site for a specific analyte, such as a metal ion or a biologically important small molecule.

| Potential Sensor Type | Design Strategy | Target Analyte Examples |

| Fluorescent Ion Sensors | Incorporating a chelating moiety that binds to a specific metal ion, causing a change in the indole's fluorescence emission. mdpi.com | Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺ (ions critical in biological processes and environmental monitoring). researchgate.net |

| Colorimetric Anion Sensors | Designing derivatives with acidic protons that can form hydrogen bonds with anions, leading to a visible color change. acs.org | F⁻, CN⁻ (environmentally and biologically relevant anions). |

| Biosensors for Small Molecules | Creating a specific binding pocket for a biological molecule of interest, where the binding event triggers a detectable optical signal. | Neurotransmitters, glucose, or disease biomarkers. |

The development of such sensors based on the this compound core would provide new analytical tools for applications ranging from environmental monitoring to medical diagnostics and bio-imaging in living organisms. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine, and how are critical reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between 6-methoxyindole derivatives and 2-methylpropan-2-amine precursors. For example, carbodiimide-based coupling agents (e.g., EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at ambient temperature can facilitate amide or amine bond formation . Reaction optimization includes controlling stoichiometry, temperature (e.g., 12–23°C), and purification via column chromatography. Yield improvements (up to 88%) are achieved by iterative solvent selection (e.g., ethyl acetate for extraction) and saturated bicarbonate washes to remove acidic byproducts .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- LC-MS : High-resolution time-of-flight (TOF) LC-MS systems (e.g., Agilent 6230B) with C18 columns and soft ionization (ESI+) are used for molecular weight confirmation and impurity profiling. Mobile phases often include methanol/water gradients .

- NMR/IR : ¹H-NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) identifies indole proton environments (δ 6.5–7.5 ppm) and methoxy/methyl groups. IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .

- Purity : HPLC with UV detection (λ = 254–280 nm) and ≥95% purity thresholds are standard .

Q. What preliminary pharmacological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptor subtypes 5-HT₂A/5-HT₂C) due to structural similarity to psychedelic amines .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies for this compound?

- Methodological Answer : Discrepancies may arise from:

- Stereochemical variability : Chiral impurities (e.g., R vs. S isomers) significantly alter binding. Use chiral HPLC (e.g., Chiralpak® columns) or asymmetric synthesis to isolate enantiomers .

- Metabolite interference : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites that may skew results .

- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for G-protein coupled receptors) .

Q. What strategies are effective in optimizing the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester or carbonate moieties at the amine group to enhance bioavailability .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to the amine) to slow CYP450-mediated degradation .

- In vitro models : Use hepatocyte suspensions or S9 fractions to quantify intrinsic clearance rates and identify vulnerable metabolic sites .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- Catalyst optimization : Screen palladium or nickel catalysts for Buchwald-Hartwig amination steps to enhance efficiency .

- Crystallization control : Use anti-solvent precipitation (e.g., water in THF) to improve crystal purity and yield .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.